(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester
Overview
Description
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an amino group, an isopropyl group, and a tert-butyl ester group
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of various pharmacologically active analogues , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may be involved in thyroid hormone metabolism or related pathways.
Pharmacokinetics
Similar compounds are often used in the synthesis of pharmacologically active analogues , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may have effects on thyroid hormone signaling or related cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (2-aminoethyl)(isopropyl)carbamate”. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester typically involves the reaction of 2-aminoethanol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
Scientific Research Applications
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-ethyl)-methyl-carbamic acid tert-butyl ester
- (2-Amino-ethyl)-ethyl-carbamic acid tert-butyl ester
- (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester
Uniqueness
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWNKMAMIQCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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